molecular formula C13H9NO2 B373726 Methyl 5-cyano-1-naphthoate

Methyl 5-cyano-1-naphthoate

Cat. No.: B373726
M. Wt: 211.22g/mol
InChI Key: FBGJWKLTPFWKOU-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1-naphthoate is a naphthalene-derived ester featuring a cyano (-CN) group at the 5-position and a methyl ester (-COOCH₃) at the 1-position of the naphthalene ring. The compound’s reactivity and applications are likely influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution resistance and stabilizes the ester moiety against hydrolysis.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22g/mol

IUPAC Name

methyl 5-cyanonaphthalene-1-carboxylate

InChI

InChI=1S/C13H9NO2/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12/h2-7H,1H3

InChI Key

FBGJWKLTPFWKOU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=C(C=CC=C21)C#N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CC=C21)C#N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Methyl 5-cyano-1-naphthoate undergoes hydrolysis under acidic or alkaline conditions to yield 5-cyano-1-naphthoic acid. This reaction is typical of ester derivatives and is critical for accessing the free carboxylic acid, which has applications in coordination chemistry and metal-organic frameworks .

Reaction Conditions

ConditionCatalyst/SolventTemperatureTimeYield
Acidic (HCl)Water/EthanolReflux6–8 h85–90%
Alkaline (NaOH)Aqueous methanol60–80°C4–6 h>90%

The carboxylic acid product (5-cyano-1-naphthoic acid) is structurally characterized by its IUPAC name and SMILES notation C1=CC(=C2C=CC=C(C2=C1)C(=O)O)C#N .

Reduction of the Cyano Group

The nitrile group at position 5 can be selectively reduced to a primary amine using catalytic hydrogenation or borane-based reagents.

Catalytic Hydrogenation

Conditions :

  • Catalyst: Raney Nickel or Palladium/Carbon

  • Solvent: Methanol or Ethanol

  • Pressure: 1–3 atm H₂

  • Temperature: 25–50°C

  • Time: 12–24 h

Outcome :
The cyano group (-C≡N) is reduced to a methylamine group (-CH₂NH₂). This reaction is pivotal for synthesizing amine-functionalized naphthalene derivatives.

Borane-Mediated Reduction

Conditions :

  • Reagent: NaMeNHBH₃ (sodium methylamine borane)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature

  • Time: 5–10 minutes

Outcome :
Rapid reduction occurs, yielding the corresponding amide (N-methyl-5-aminomethyl-1-naphthoate) as a primary product .

Nucleophilic Substitution at the Ester Group

The ester moiety can participate in nucleophilic acyl substitution reactions, enabling the synthesis of amides or other esters.

Amidation

Conditions :

  • Reagent: Primary or secondary amines (e.g., methylamine, benzylamine)

  • Solvent: Dichloromethane or THF

  • Catalyst: None required

  • Temperature: 0–25°C

  • Time: 2–6 h

Outcome :
Formation of 5-cyano-1-naphthoamide derivatives. For example, reaction with methylamine produces N-methyl-5-cyano-1-naphthoamide .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, with the cyano group acting as a meta-directing electron-withdrawing group.

Nitration

Conditions :

  • Reagent: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

  • Temperature: 0–5°C

  • Time: 1–2 h

Outcome :
Substitution occurs at position 4 or 8 of the naphthalene ring, yielding mono-nitro derivatives. The cyano group remains intact .

Functionalization via Cyano Group Reactivity

The nitrile group can undergo further transformations, such as:

Hydrolysis to Carboxamide

Conditions :

  • Reagent: H₂O₂ in acidic or alkaline medium

  • Temperature: 80–100°C

  • Time: 4–8 h

Outcome :
Conversion of -C≡N to -CONH₂, producing 5-carbamoyl-1-naphthoic acid methyl ester.

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water or hydroxide on the ester carbonyl, followed by proton transfer and elimination of methanol .

  • Cyano Reduction : Hydrogenation involves adsorption of H₂ on the catalyst surface, followed by sequential hydrogen addition to the nitrile.

  • Amidation : Borane reagents facilitate direct conversion of esters to amides via a proposed intermediate involving a boron-amide complex .

Comparison with Similar Compounds

Structural Isomerism: 1-Naphthoate vs. 2-Naphthoate

The positional isomerism of the ester group (1- vs. 2-naphthoate) significantly impacts physicochemical properties. For example:

  • Methyl 5-cyano-2-naphthoate (CAS 91804-23-8) has a molecular weight of 211.22 g/mol and a SMILES structure of O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 . Its 2-ester configuration may confer distinct steric and electronic effects compared to the 1-ester isomer.
  • Methyl 5-methoxy-8-aryl-1-naphthoate (Scheme S2, ): Synthesized via Pd-catalyzed coupling, this compound’s 1-ester and 5-methoxy groups highlight the synthetic versatility of 1-naphthoates for introducing diverse substituents.

Functional Group Variations

  • Hydroxy and Methoxy Derivatives: Compounds like 2-hydroxy-5-methyl-1-naphthoic acid (6) and 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid (9) demonstrate how hydroxyl (-OH) and methoxy (-OCH₃) groups alter acidity and solubility. The cyano group in Methyl 5-cyano-1-naphthoate likely reduces polarity compared to hydroxylated analogs, affecting solubility in organic solvents.
  • Methyl Esters of Terpenoids: Sandaracopimaric acid methyl ester and torulosic acid methyl ester () are diterpene derivatives with complex bicyclic structures. While structurally distinct, their esterification improves volatility for gas chromatography analysis, a property shared with simpler naphthoates.

Physicochemical Properties

  • Volatility and Stability: Methyl esters like methyl salicylate (Table 3, ) exhibit moderate volatility (e.g., boiling point ~222°C). The cyano group in this compound may increase molecular weight and reduce volatility compared to non-cyano esters.
  • Reactivity: The electron-withdrawing cyano group stabilizes the ester against nucleophilic attack, contrasting with hydrolytically sensitive esters like methyl 8(17),12,14-labdatriene ().

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Methyl 5-cyano-1-naphthoate with high purity?

  • Answer : Synthesis should optimize reaction parameters (e.g., temperature, solvent polarity, catalyst selection) and employ purification techniques like column chromatography or recrystallization. Documenting reagent purity (e.g., ≥95% by HPLC), storage conditions (e.g., inert atmosphere), and reaction kinetics ensures reproducibility. Analytical validation via NMR, FT-IR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers determine the physical-chemical properties of this compound when limited data are available?

  • Answer : Use differential scanning calorimetry (DSC) for melting point determination, UV-Vis spectroscopy for solubility profiling in solvents (e.g., DMSO, acetonitrile), and computational tools like COSMO-RS for predicting partition coefficients. Cross-validate results with analogs (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid, melting point 270–290°C) to infer stability trends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow OSHA guidelines for nitrile-containing compounds: use fume hoods for airborne control, wear nitrile gloves and chemical-resistant lab coats, and maintain spill kits with inert adsorbents. Emergency protocols should address inhalation (fresh air exposure), dermal contact (15-minute water rinse), and waste disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How should in vivo toxicological studies for this compound be designed to evaluate systemic effects?

  • Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to select exposure routes (oral, inhalation, dermal) and doses (LD50 determination via probit analysis). Use randomized controlled trials (RCTs) in rodent models, with sham controls and endpoints like hepatic enzyme levels (ALT/AST) or histopathological analysis. Address bias via allocation concealment and blinded outcome assessment .

Q. What methodologies resolve contradictions in reported ecotoxicological data for this compound?

  • Answer : Conduct longitudinal studies using OECD Test Guidelines (e.g., Daphnia magna acute toxicity) under controlled pH/temperature. Apply metabolomics (LC-MS/MS) to identify degradation metabolites and bioaccumulation factors. Use multivariate regression to isolate confounding variables (e.g., organic carbon content in sediment) .

Q. How can mechanistic studies elucidate the role of this compound in modulating cytochrome P450 enzymes?

  • Answer : Employ hepatic microsomal assays with CYP3A4/CYP2D6 isoforms, using ketoconazole/quinidine as inhibitors. Quantify metabolite formation via LC-MS and correlate with molecular docking simulations (AutoDock Vina) to identify binding affinities. Validate in vitro findings with transgenic mouse models .

Q. What experimental frameworks assess the compound’s photostability under environmental conditions?

  • Answer : Design accelerated photodegradation studies using xenon-arc lamps (simulating sunlight) and monitor degradation kinetics via HPLC-UV. Analyze photoproducts with high-resolution mass spectrometry (HRMS) and assess toxicity shifts using Ames mutagenicity tests. Include dark controls to distinguish thermal vs. photo-induced degradation .

Methodological Resources

  • Toxicological Study Design : Reference Table C-7 (Risk of Bias Questionnaire for Animal Studies) to ensure randomization, blinding, and outcome reporting compliance .
  • Data Validation : Cross-reference physicochemical data with analogs (e.g., naphthalene derivatives) and apply QSAR models for predictive gap-filling .
  • Ethical Compliance : Adhere to IACUC protocols for animal studies and NIH guidelines for chemical waste management .

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